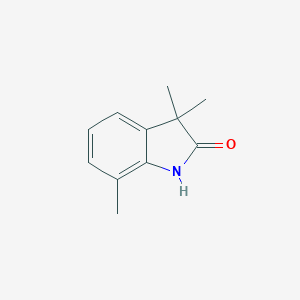

3,3,7-Trimethyloxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,7-trimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOVEBYJRFGAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569835 | |

| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19501-89-4 | |

| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations Involving 3,3,7 Trimethyloxindole

Reaction Pathways and Functionalization of 3,3,7-Trimethyloxindole Derivatives

The chemical behavior of this compound allows for a variety of transformations, enabling the synthesis of more complex molecular architectures. These include functionalization of the aromatic ring and transformations involving the lactam moiety.

The benzene (B151609) portion of the oxindole (B195798) ring is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present: the electron-donating 7-methyl group and the activating, ortho-, para-directing amino group (part of the lactam, which is an amide). These groups work in concert to direct incoming electrophiles primarily to the C4 and C6 positions.

The introduction of a nitro group onto the aromatic ring of an oxindole is a key functionalization step, as the nitro group can be subsequently converted into a variety of other functional groups. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and a strong acid catalyst or other nitrating agents like trifluoroacetyl nitrate. nih.gov For substituted indoles, including 7-substituted variants, nitration protocols have been shown to proceed effectively. nih.gov

In the case of this compound, electrophilic nitration is expected to occur regioselectively. The directing effects of the 7-methyl group and the lactam's ring-activating properties would direct the incoming electrophile to the positions ortho and para to the activating groups. Therefore, nitration would likely yield a mixture of 4-nitro- and 6-nitro-3,3,7-trimethyloxindole. The use of specific reaction conditions, such as different solvents (e.g., acetic anhydride (B1165640) vs. trifluoroacetic acid), can influence the regioselectivity, favoring one isomer over the other. nih.gov For instance, nitration of a related N-protected tryptophan derivative in acetic anhydride favored substitution at the 2-position of the indole (B1671886) core, while the use of trifluoroacetic acid favored substitution at the 6-position on the benzene ring. nih.gov

The nitro group, once installed on the aromatic ring, serves as a precursor to an amino group, which is a versatile handle for further derivatization. The reduction of aromatic nitro compounds to their corresponding amines is a fundamental and well-established transformation in organic synthesis. masterorganicchemistry.com Several reliable methods are available for this conversion, and they are broadly applicable to nitro-substituted oxindoles.

Common methods include:

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though Raney nickel is also effective and can be preferred for substrates sensitive to dehalogenation. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems : The reduction can be carried out using easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. masterorganicchemistry.com

Metal-Free Reductions : More recently, metal-free conditions have been developed, such as using bis(pinacolato)diboron (B136004) (B₂pin₂) with a base like potassium tert-butoxide in isopropanol, which offers high chemoselectivity. nih.gov

These methods efficiently convert the nitro-substituted trimethyloxindole into the corresponding amino-substituted derivative, opening pathways for further functionalization, such as the alkylation reactions described below.

The amino-oxindole derivatives obtained from the reduction of their nitro counterparts can undergo N-alkylation to introduce further diversity. Standard methods for the N-alkylation of aromatic amines are applicable here. These methods often involve the use of amide-like protection for the amine before alkylation to ensure selectivity and prevent side reactions. monash.edu

Key alkylation strategies include:

Reaction with Alkyl Halides : The amino group can be directly alkylated using an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. Phase-transfer catalysts can be employed to facilitate this reaction. monash.edu

Reductive Amination : This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. jst.go.jp

Hydrogen-Borrowing Catalysis : This modern approach uses alcohols as alkylating agents, catalyzed by transition metal complexes. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine before the hydrogen is returned, with water being the only byproduct.

These reactions allow for the introduction of a wide range of alkyl groups onto the amino-substituted oxindole core, further expanding the synthetic utility of the this compound scaffold.

A significant reaction pathway for this compound involves the hydrolytic opening of the lactam ring. This transformation converts the cyclic amide into a linear amino acid, which can then serve as a substrate for further reactions, such as N-arylation.

Research by Abd El-Aal and Khalaf demonstrated a robust sequence starting from this compound (referred to as compound 4 in their work). semanticscholar.orgresearchgate.net The lactam was hydrolyzed by refluxing with sodium hydroxide (B78521) in aqueous ethanol (B145695). semanticscholar.orgumich.edu This process breaks the amide bond, and after acidification, yields 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid (5 ). semanticscholar.orgresearchgate.net

This amino acid intermediate (5 ) was then subjected to an Ullmann N-coupling reaction with various aryl halides to produce N-arylpropanoic acid derivatives (6a-d ). semanticscholar.org The reaction was carried out using copper(I) iodide (CuI) as a catalyst in the presence of potassium carbonate (K₂CO₃) and pyridine (B92270) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. umich.edu This methodology successfully coupled both aryl bromides and chlorides to the nitrogen atom of the amino acid. semanticscholar.org

| Entry | Aryl Halide | Product | Yield (%) |

| 6a | Phenyl Bromide | 2-(2-(phenylamino)-3-methylphenyl)-2-methylpropanoic acid | 75 |

| 6b | 2-Bromopyridine | 2-(3-methyl-2-(pyridin-2-ylamino)phenyl)-2-methylpropanoic acid | 70 |

| 6c | Benzyl (B1604629) Chloride | 2-(2-(benzylamino)-3-methylphenyl)-2-methylpropanoic acid | 80 |

| 6d | 2-Picolyl Chloride | 2-(3-methyl-2-((pyridin-2-yl)methylamino)phenyl)-2-methylpropanoic acid | 78 |

Table 1: N-Arylation of 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid (5). Data sourced from Abd El-Aal & Khalaf, 2013. semanticscholar.orgresearchgate.net

This sequence highlights the utility of this compound as a precursor for complex N-arylated amino acids, which are themselves valuable building blocks for the synthesis of larger polycyclic heterocyclic systems like dibenzazepines and dibenzazocines. semanticscholar.org

Regioselective Functionalization of the Aromatic Ring

Elucidation of Reaction Mechanisms for Oxindole Formation and Transformations

Understanding the mechanisms by which oxindoles are formed and transformed is crucial for developing new synthetic methods and controlling reaction outcomes. The formation of the this compound ring itself can be achieved via an intramolecular Friedel-Crafts reaction. In a synthesis starting from o-toluidine, the intermediate 2-bromo-N-(2-methylphenyl)propanamide was cyclized in the presence of aluminum chloride (AlCl₃) to afford 3,3,7-trimethylindolin-2-one. semanticscholar.orgresearchgate.net This reaction proceeds via the formation of an acylium ion or a related electrophilic species, which is then attacked by the electron-rich aromatic ring at the position ortho to the methyl group, leading to ring closure. masterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms in oxindole chemistry. jst.go.jpnih.gov Studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a 3,3-disubstituted oxindole revealed that the reaction mechanism is dependent on concentration. jst.go.jpresearchgate.net DFT calculations showed that acid-assisted protonation of a carbonyl oxygen atom significantly lowers the activation Gibbs free energy, facilitating the nucleophilic attack of the anilinic nitrogen to close the ring. jst.go.jpnih.gov

Mechanisms of transformations involving the oxindole core have also been studied. For example, DFT has been used to explore the [3+2] cycloaddition reaction between oxindole-derived azomethine ylides and dipolarophiles. research-nexus.net These studies help explain the regioselectivity and stereoselectivity of such reactions, revealing that non-covalent interactions, such as hydrogen bonding between reactants in the transition state, can play a decisive role in controlling the reaction's outcome. research-nexus.net Such detailed mechanistic insights are essential for the rational design of synthetic strategies to produce complex, stereochemically-defined molecules based on the oxindole framework.

Oxidative Cleavage Reactions Leading to Trimethyloxindole Species

The oxidative cleavage of the indole nucleus is a fundamental transformation in organic chemistry, yielding a variety of valuable nitrogen-containing compounds, including oxindoles. While specific studies focusing solely on this compound are limited, the general principles of indole oxidation to oxindoles are well-established and applicable. These reactions typically involve the cleavage of the C2–C3 bond of the indole ring. caltech.edusioc-journal.cn

Various methods have been developed for the oxidation of indoles to 2-oxindoles. researchgate.net Traditional methods often employed stoichiometric amounts of organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), or toxic transition metals such as lead(IV) acetate (B1210297) and chromium trioxide. researchgate.net More contemporary and greener approaches utilize catalytic systems with safer oxidants like hydrogen peroxide (H₂O₂), Oxone, or molecular oxygen (O₂). researchgate.net For instance, halide-catalyzed oxidation processes using Oxone as the terminal oxidant have proven effective for converting tetrahydro-β-carbolines, a class of indoles, into their corresponding oxindoles. researchgate.net

A mechanistically distinct approach involves a copper-catalyzed C-H peroxidation of oxindoles, followed by a base-mediated fragmentation. caltech.edunih.govacs.org This method is complementary to the classic Witkop-Winterfeldt oxidation and allows for the incorporation of external nucleophiles, leading to diverse heterocyclic scaffolds and aniline (B41778) derivatives. caltech.edunih.govacs.org The reaction proceeds through the formation of a peroxyoxindole intermediate, which then undergoes skeletal rearrangement. sioc-journal.cn

Ozonolysis represents another method for the oxidative cleavage of indoles. researchgate.netlibretexts.org The reaction of indoles with ozone can lead to the formation of 2,3-seco-2-oxolactams and, in some cases, spiroindoles as byproducts, which is mechanistically similar to the Witkop–Winterfeldt oxidation. researchgate.net

The table below summarizes various methods for the oxidative cleavage of indoles leading to oxindole species.

| Oxidant/Catalyst System | Key Features | Products |

| m-CPBA, NBS, Pb(OAc)₄, CrO₃ | Stoichiometric, traditional methods | 2-Oxindoles |

| Halide/Oxone | Catalytic, greener approach | Oxindoles |

| Cu-catalyzed C-H peroxidation/Base | Allows for nucleophile incorporation | Heterocyclic scaffolds, Aniline derivatives |

| Ozone (Ozonolysis) | 1,3-dipolar cycloaddition mechanism | 2,3-seco-2-oxolactams, Spiroindoles |

Photo-Induced Transformations and N-Dealkylation Processes in Spirooxindoles

The N-dealkylation of amines, a crucial transformation in both synthetic and biological contexts, can be initiated through various methods, including photochemical approaches. nih.gov In the context of spirooxindoles, which are known for their photochromic properties, photo-induced transformations can lead to N-dealkylation. While the specific N-dealkylation of a this compound-containing spirooxindole hasn't been detailed, the general mechanisms for photochemical N-dealkylation provide insight.

Photocatalytic N-dealkylation often involves the generation of reactive oxygen species. For instance, the photodegradation of reserpine, a monoterpene indole alkaloid, in acidic solutions is believed to occur via an oxidative mechanism, leading to products like 3-dehydroreserpine. researchgate.net The use of photocatalysts like anthraquinone (B42736) under visible light irradiation can facilitate the oxygenation of such alkaloids, leading to complex structures like spirooxindole-1,3-oxazines. researchgate.net

A common pathway for N-dealkylation involves the formation of an N-oxide intermediate, followed by a Polonovski-type reaction. nih.gov This can be achieved chemically, for example, using m-chloroperbenzoic acid (m-CPBA) to form the N-oxide, which is then treated with iron(II) chloride to induce dealkylation. nih.gov Photochemical methods can offer a milder alternative to these chemical reagents.

The table below outlines key aspects of N-dealkylation processes relevant to complex amine structures.

| Method | Reagents/Conditions | Key Intermediates | Application |

| Chemical (Modified Polonovski) | 1. m-CPBA; 2. FeCl₂ | N-oxide, Iminium ion | Synthesis of secondary amines from tertiary amines |

| Photochemical (Oxidative) | Light, Photocatalyst (e.g., anthraquinone), O₂ | Radical cations, Reactive oxygen species | Degradation of complex alkaloids, Formation of novel heterocycles |

The photodegradation of organic molecules often proceeds through highly reactive intermediates, including biradicals. researchgate.net These species, characterized by having two radical centers, can be transient and challenging to detect directly but play a crucial role in determining the reaction pathway and final products. The study of biradical intermediates often involves techniques like laser flash photolysis, low-temperature EPR, and computational calculations. researchgate.net

In the context of photodegradation, the initial step is often the absorption of light by the molecule, leading to an excited state. This excited state can then undergo various processes, including intersystem crossing to a triplet state, which often has a biradical nature. researchgate.net These biradical intermediates can then undergo a variety of reactions, such as fragmentation, rearrangement, or reaction with other molecules like oxygen.

For example, in the photocatalytic degradation of naproxen, the reaction is initiated by the generation of hydroxyl radicals which react with the aromatic structure to form an intermediate radical. mdpi.com This radical can then undergo further reactions leading to degradation products. While not explicitly a biradical, this radical intermediate is a key species in the photodegradation pathway.

The stability and reactivity of biradical intermediates are influenced by factors such as the distance between the radical centers and the energy gap between the singlet and triplet states. researchgate.net Understanding the behavior of these intermediates is essential for controlling photodegradation processes and predicting the formation of photoproducts.

Formation of Oxindole Derivatives as By-products in Environmental Chemical Processes (e.g., Water Chlorination)

The chlorination of drinking water is a critical process for disinfection, but it can also lead to the formation of disinfection byproducts (DBPs) from the reaction of chlorine with natural organic matter. nih.govresearchgate.net Indole and its derivatives, including the amino acid tryptophan, are known precursors to DBPs. scite.airsc.org The reaction of the indole moiety with hypochlorous acid (HOCl), the active species in chlorine disinfection, can lead to the formation of various chlorinated and oxygenated products, including oxindoles. scite.airsc.org

The initial reaction of the indole ring with HOCl is believed to form a chlorinated intermediate, such as a 3-chloroindolenine or an N-chloroindole. scite.aiacs.org This reactive intermediate can then undergo further reactions. One pathway involves the addition of water followed by the loss of HCl to form oxygenated products like oxindolealanine. scite.ai

Studies on the chlorination of tryptophan have shown that the indole moiety is susceptible to attack by Cl⁺ from HOCl, leading to the formation of a 3-Cl-Trp⁺ intermediate. rsc.org This is followed by nucleophilic addition of water or hypochlorite (B82951), which is thermodynamically favored over deprotonation. rsc.org This leads to the formation of a 2-X-3-Cl-indoline moiety (where X = OH or OCl), which can then undergo ring-opening reactions at the N1–C2 and C2–C3 bonds. rsc.org

The chlorination of various indole derivatives with reagents like ethyl N,N-dichlorocarbamate has also been studied, leading to chlorinated oxindoles. cdnsciencepub.com For instance, the chlorination of oxindole itself can produce 5,7-dichlorooxindole. cdnsciencepub.com Furthermore, the use of tert-butyl hypochlorite on indoles can lead to the formation of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles in a controllable manner. nih.govresearchgate.net Research has also identified this compound as a byproduct of water chlorination. science.gov

The table below summarizes the types of products formed from the chlorination of indoles.

| Indole Substrate | Chlorinating Agent | Major Products | Reference |

| Tryptophan | Hypochlorous acid | 2-X-3-Cl-indoline moiety, Ring-opened products | rsc.org |

| Indole | Ethyl N,N-dichlorocarbamate | Chlorinated oxindoles | cdnsciencepub.com |

| Oxindole | Ethyl N,N-dichlorocarbamate | 5,7-dichlorooxindole | cdnsciencepub.com |

| Indoles | tert-Butyl hypochlorite | 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles | nih.govresearchgate.net |

Fundamental Organic Reaction Mechanisms Relevant to Oxindole Chemistry

Addition Reaction Mechanisms

The C3 position of the oxindole scaffold is a key site for functionalization through addition reactions. Depending on the nature of the reactants, both nucleophilic and electrophilic addition mechanisms are prevalent in oxindole chemistry.

Nucleophilic Addition:

Oxindoles can act as nucleophiles, typically after deprotonation at the C3 position to form an enolate. This enolate can then react with various electrophiles. A prominent example is the Michael addition of 3-substituted oxindoles to nitroolefins, which is a valuable method for constructing quaternary carbon centers at the C3 position. rsc.org Similarly, the addition of malonates to 3-halooxindoles, proceeding through a proposed o-azaxylylene intermediate, provides access to 3,3-disubstituted oxindoles. caltech.edu

The palladium-catalyzed asymmetric addition of oxindoles to allenes represents a highly atom-economical method for constructing chiral 3,3-disubstituted oxindoles. nih.gov This reaction proceeds through the formation of a Pd(π-allyl) complex, which is then attacked by the oxindole nucleophile. nih.gov Another strategy involves the PyBroP-mediated nucleophilic addition of oxindoles to pyridine N-oxides, yielding 3-pyridyl-3,3-disubstituted oxindoles. rsc.orgrsc.org

Electrophilic Addition:

The carbonyl group at the C2 position and the electrophilic nature of isatins (1H-indole-2,3-dione), a close relative of oxindoles, make them susceptible to nucleophilic attack, which can be considered an addition to the oxindole system. For instance, the addition of terminal ynamides to isatins, catalyzed by a copper complex, provides efficient access to 3-hydroxyoxindoles with a tetrasubstituted chiral center. nih.gov This reaction is thought to proceed through a keteniminium intermediate. nih.gov

Furthermore, 3-ylideneoxindoles, which are α,β-unsaturated systems, can undergo conjugate addition reactions. Organocatalytic conjugate addition of nitroalkanes to 3-ylideneoxindoles is a stereocontrolled route to various oxindole derivatives. acs.org

Palladium-catalyzed multicomponent reactions involving 3-diazo oxindoles, isocyanides, and anilines lead to (E)-3-alkylidene oxindoles. bohrium.com The proposed mechanism involves the formation of a Pd(II)-carbene complex, followed by migratory insertion and nucleophilic addition of the aniline. bohrium.com

The table below summarizes key addition reactions in oxindole chemistry.

| Reaction Type | Oxindole Derivative | Reactant | Catalyst/Promoter | Product |

| Michael Addition | 3-Substituted oxindole (enolate) | Nitroolefin | Organocatalyst | Quaternary oxindole |

| Nucleophilic Addition | 3-Halooxindole | Malonate | Base | 3,3-Disubstituted oxindole |

| Asymmetric Addition | 3-Aryloxindole | Allene | Palladium complex | Chiral 3,3-disubstituted oxindole |

| Nucleophilic Addition | Oxindole | Pyridine N-oxide | PyBroP | 3-Pyridyl-3,3-disubstituted oxindole |

| Nucleophilic Addition | Isatin (B1672199) | Terminal ynamide | Copper complex | 3-Hydroxyoxindole |

| Conjugate Addition | 3-Ylideneoxindole | Nitroalkane | Organocatalyst | Functionalized oxindole |

| Multicomponent Reaction | 3-Diazo oxindole | Isocyanide, Aniline | Palladium complex | (E)-3-Alkylidene oxindole |

Elimination Reaction Mechanisms

While specific studies detailing elimination reactions starting directly from this compound are not prominent in the literature, the principles of elimination can be applied to its derivatives. Elimination reactions typically involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond. byjus.com The primary mechanisms are E1 (unimolecular) and E2 (bimolecular). byjus.comksu.edu.sa

A hypothetical scenario for an elimination reaction could involve a derivative of this compound, such as one where a halogen is attached to one of the C3-methyl groups.

E2 Mechanism: This mechanism is a one-step, concerted process where a strong base removes a proton, and a leaving group departs simultaneously. ksu.edu.sa For an E2 reaction to occur on a derivative of this compound, a strong, sterically hindered base would be required to abstract a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of an exocyclic double bond. The rate of this reaction would be second-order, depending on the concentration of both the substrate and the base. ksu.edu.sa

E1 Mechanism: This two-step mechanism involves the initial slow departure of a leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the double bond. byjus.comksu.edu.sa A tertiary carbocation formed from a suitable this compound derivative would be relatively stable, making an E1 pathway plausible under appropriate conditions (e.g., a weak base and a polar protic solvent). The rate of an E1 reaction is first-order, as it only depends on the concentration of the substrate. masterorganicchemistry.com

Table 1: Comparison of Hypothetical Elimination Mechanisms for a this compound Derivative

| Feature | E1 Mechanism | E2 Mechanism |

| Molecularity | Unimolecular | Bimolecular |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Base Requirement | Weak base | Strong base required |

| Leaving Group | Good leaving group required | Good leaving group required |

| Potential Product | Alkene | Alkene |

Substitution Reaction Mechanisms (e.g., Nucleophilic, Free Radical)

Substitution reactions are more commonly documented for this compound, particularly nucleophilic substitutions at the carbonyl carbon and potential free-radical substitutions on the alkyl groups.

Nucleophilic Substitution

The most significant nucleophilic substitution reaction involving this compound is the hydrolysis of its lactam (amide) bond. This reaction is a key step in using the compound as an intermediate for synthesizing more complex heterocyclic structures. researchgate.netsemanticscholar.org This process is a nucleophilic acyl substitution .

The mechanism typically proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the lactam. This breaks the pi bond of the carbonyl, forming a tetrahedral intermediate.

Proton Transfer: A proton transfer may occur to make the nitrogen a better leaving group.

Elimination: The carbonyl group reforms, and the C-N bond of the ring cleaves, expelling the amide nitrogen as part of an amino group.

Protonation: The resulting amino group is protonated to yield the final product, 2-(2-amino-3-methylphenyl)-2-methylpropanoic acid. semanticscholar.org

Free Radical Substitution

Free radical substitution involves species with unpaired electrons and typically proceeds via a chain reaction mechanism. uobasrah.edu.iq While not a widely reported reaction for this compound itself, its structure contains sites susceptible to such reactions, like the methyl groups, especially the one at the C7 position on the aromatic ring (a benzylic position).

A hypothetical free-radical halogenation would follow three main steps:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat to produce two chlorine radicals (Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group to form HCl and a 3,3,7-trimethyl-oxindolyl radical. This radical then reacts with another Cl₂ molecule to form a chlorinated derivative and a new Cl• radical, continuing the chain. chemistrysteps.com

Termination: The reaction stops when two radicals combine. savemyexams.com

Rearrangement Reaction Mechanisms

This compound and its derivatives serve as precursors in syntheses that can involve molecular rearrangements. For instance, the synthesis of novel dibenzo-azocine and -azepine derivatives uses products derived from the hydrolysis of this compound. researchgate.netresearchgate.net These multi-step syntheses often involve Friedel-Crafts type intramolecular cyclizations, which proceed through carbocation intermediates that are susceptible to rearrangement. researchgate.net

A rearrangement reaction involves the migration of an atom or group within a molecule. mvpsvktcollege.ac.in In the context of reactions involving derivatives of this compound, a common type would be a Wagner-Meerwein rearrangement . This is a 1,2-hydride or 1,2-alkyl shift that occurs to transform a carbocation into a more stable one. mvpsvktcollege.ac.in For example, during a cyclization reaction to form a larger ring, a secondary carbocation might rearrange to a more stable tertiary carbocation before the final ring-closing step occurs. The pinacol (B44631) rearrangement, involving the transformation of a 1,2-diol to a ketone, is another example of a rearrangement that proceeds via a carbocation intermediate. libretexts.org

Chain Reaction Mechanisms (Initiation, Propagation, Termination)

Chain reactions consist of a sequence of steps where a reactive intermediate (often a free radical) produced in one step generates a similar intermediate in a subsequent step. libretexts.org These mechanisms are defined by three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

As discussed in the context of free-radical substitution (Section 3.3.3), a potential chain reaction for a this compound derivative could be its halogenation.

Initiation: The creation of the initial radical species, for example, by exposing Cl₂ to UV light to form two Cl• radicals. chemistrysteps.com This step requires an energy input. lumenlearning.com

Propagation: A series of steps where one radical is consumed and another is generated. chemistrysteps.com This phase sustains the reaction.

Step 1: Cl• + R-H → H-Cl + R• (where R-H is the oxindole)

Step 2: R• + Cl₂ → R-Cl + Cl•

Termination: The destruction of radicals, which ends the chain. This occurs when two radicals react with each other. libretexts.org

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

The low concentration of radicals makes termination a rare event compared to propagation. libretexts.org

Molecularity and Order of Elementary Reactions

The concepts of molecularity and order are crucial for describing the kinetics of the elementary steps that compose a reaction mechanism.

Molecularity is a theoretical concept that refers to the number of reactant molecules colliding in a single elementary step. byjus.comuomustansiriyah.edu.iq It is always a whole number (e.g., 1, 2, or rarely, 3). stackexchange.comsavemyexams.com

A unimolecular step involves one molecule (e.g., dissociation).

A bimolecular step involves the collision of two molecules (e.g., nucleophilic attack in SN2). fiveable.me

Reaction Order is an experimental quantity, defined as the sum of the exponents of the concentration terms in the rate law. byjus.comuomustansiriyah.edu.iq It can be an integer, zero, or a fraction.

Table 2: Molecularity and Order in Proposed Reaction Steps

| Reaction Type | Elementary Step Example | Molecularity | Expected Order of Step |

| Nucleophilic Acyl Substitution | Attack of OH⁻ on carbonyl carbon | Bimolecular | Second |

| E1 Elimination | Formation of carbocation (slow step) | Unimolecular | First |

| E2 Elimination | Concerted removal of H⁺ and leaving group | Bimolecular | Second |

| Free Radical Propagation | Abstraction of H by Cl• | Bimolecular | Second |

Identification and Characterization of Rate-Determining Steps in Complex Reaction Sequences

Identifying the RDS is key to understanding the reaction mechanism and predicting how changes in conditions will affect the reaction rate. acenet.edulibretexts.org

In Nucleophilic Acyl Substitution (Hydrolysis): In the base-catalyzed hydrolysis of the lactam in this compound, the initial nucleophilic attack of the hydroxide ion on the relatively stable amide carbonyl is often the slow, rate-determining step. The stability of the carbonyl group makes this initial disruption of the aromatic system energetically costly.

In E1 Reactions: For a hypothetical E1 reaction of a this compound derivative, the rate-determining step would be the first step: the formation of the carbocation intermediate. masterorganicchemistry.com This is because it involves the cleavage of a covalent bond without the simultaneous formation of another, making it energetically demanding.

In Friedel-Crafts Cyclizations: In the intramolecular Friedel-Crafts reactions that derivatives of this compound undergo, the RDS is typically the step where the aromatic ring attacks the electrophile (e.g., an acylium ion or carbocation). researchgate.net This step disrupts the aromaticity of the benzene ring, which requires a significant amount of activation energy.

Spectroscopic Characterization Methodologies for Oxindoles and Their Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for confirming the complex molecular architecture of oxindoles and for probing their excited-state dynamics.

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. wikipedia.orgsci-hub.se For oxindole (B195798) derivatives, the absorption spectra typically reveal transitions associated with the aromatic benzene (B151609) ring and the conjugated oxindole system. wikipedia.org The chromophore, the part of the molecule responsible for its color, absorbs light in the UV or visible regions, promoting electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgvscht.cz

The spectra of oxindoles generally exhibit multiple absorption bands. For instance, the parent oxindole shows two broad bands, which are attributed to π→π* transitions associated with the electronic transitions of benzene. wikipedia.org The position and intensity of these bands can be influenced by the solvent environment and the nature of substituents on the oxindole ring. sci-hub.sevscht.cz Electron-donating or withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. vscht.cz In many organic compounds, especially those with a high degree of conjugation, these absorptions occur in the UV-Vis region of the electromagnetic spectrum. wikipedia.org

Studies on various oxindole derivatives show characteristic absorption patterns. For example, α-alkylidene oxindoles exhibit absorption maxima that are sensitive to their geometric isomerism (E/Z). researchgate.net The calculated UV-Vis spectra for E and Z isomers of 3-acylidene 2-oxindoles show distinct differences, with the E-isomers generally absorbing at longer wavelengths compared to the Z-isomers. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Oxindole Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Oxindole | Ethanol (B145695) | 244, 280 | uva.nl |

| 1-Phenylisatin | Ethanol | 246, 290-300 | wikipedia.org |

| Spiro-oxindole derivatives | Methanol | 295 - 305 | Current time information in Bangalore, IN. |

| α-Alkylidene oxindole (E-isomer) | Methanol | ~380-485 | mdpi.com |

| α-Alkylidene oxindole (Z-isomer) | Methanol | ~300-380 | mdpi.com |

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. It involves the emission of light from a substance that has absorbed light. This technique is complementary to absorption spectroscopy and is used to study the photophysical properties of fluorescent molecules, known as fluorophores. nih.govlibretexts.org

Oxindole and its derivatives often exhibit fluorescence, with the emission properties being highly dependent on their structure and environment. libretexts.orguva.nl The fluorescence of oxindoles is believed to originate from a π-π* transition in polar solvents. uva.nl Some oxindole derivatives have been developed as photoactivatable fluorescent probes, where a chemical reaction induced by light leads to a significant enhancement of fluorescence. rsc.org For instance, the intramolecular photocyclization of substituted o-nitrophenyl ethanol can yield fluorescent N-hydroxyoxindoles with up to an 800-fold increase in fluorescence. rsc.org

The emission spectra of oxindoles can be influenced by solvent polarity, pH, and the presence of substituents. For example, some N-hydroxyoxindoles show a shift in their maximum emission peak when the solvent is changed from a buffer solution to methanol. rsc.org

Fluorescence Spectroscopy

Resonance Light Scattering (RLS)

Resonance Light Scattering (RLS) is a technique used to study the aggregation of chromophores. nih.gov When the wavelength of incident light is close to an electronic absorption band of a molecular aggregate, the intensity of scattered light can be enhanced by several orders of magnitude. nih.govmdpi.com This phenomenon makes RLS a sensitive method for detecting and characterizing aggregates. sci-hub.senih.gov The RLS signal can be enhanced by the enlargement of particles through the assembly of smaller molecules. uomustansiriyah.edu.iq The technique is typically performed using a standard fluorescence spectrometer by scanning synchronously with the same excitation and emission wavelength. uomustansiriyah.edu.iq While RLS has been applied to study the aggregation of various molecules like porphyrins and in the analysis of certain drugs, specific studies applying RLS to 3,3,7-trimethyloxindole or the aggregation of oxindoles are not prominent in the literature. sci-hub.senih.gov

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is an intrinsic characteristic of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent polarity, temperature, and the presence of quenchers. mdpi.com For instance, studies on cyanoindole derivatives have shown that their fluorescence lifetimes are significantly dependent on the solvent, with hydrogen-bond donating solvents like water often reducing the lifetime. mdpi.com For some N-hydroxyoxindole derivatives, a fluorescence lifetime of 2.51 ns has been reported. rsc.org The analysis of fluorescence decay kinetics provides valuable information about the excited-state processes. mdpi.com

Determination of Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org This parameter is crucial for characterizing the performance of fluorescent probes and materials. The quantum yield of oxindole derivatives can vary significantly depending on their structure and the surrounding environment. For example, some photoactivatable N-hydroxyoxindoles exhibit very low quantum yields before photoactivation, which dramatically increase upon irradiation. rsc.org In contrast, some oxindole-based molecular switches have been reported to have very low fluorescence quantum yields due to rapid, sub-picosecond excited-state lifetimes. researchgate.net The quantum yield for the E→Z photoisomerization of certain oxindole derivatives has been measured to be as high as 0.4. researchgate.net

Table 2: Representative Photophysical Data for Oxindole Derivatives

| Derivative/Property | Value | Conditions | Reference |

| N-Hydroxyoxindole | 2.51 ns | - | rsc.org |

| Oxindole | 0.001 | Ethanol | libretexts.org |

| 1-Phenylisatin | 0.004 | Ethanol | libretexts.org |

| DBND (an oxindole derivative) | ~13% | DMSO | rsc.org |

| (E)-N-acetyl 2-furylidenoxindole | 0.3 | Crystalline State | researchgate.net |

This table provides examples of photophysical data for various oxindole derivatives to illustrate the range of observed properties. Data specific to this compound is not available in the cited literature.

Analysis of Radiative and Non-Radiative Transfer Constants

Non-radiative processes, such as internal conversion, intersystem crossing, and energy transfer to the solvent or other molecules, compete with fluorescence. vscht.cz For molecules near metal particles, non-radiative energy transfer to the metal can be a significant decay pathway. vscht.cz The rates of both radiative and non-radiative decay can be influenced by the molecule's proximity to surfaces or other molecules. vscht.cznih.gov Detailed analysis of these constants provides a deeper understanding of the photophysical behavior of a molecule. However, specific experimental values for the radiative and non-radiative transfer constants for this compound are not documented in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For oxindole derivatives, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and structural integrity of the target compounds. bohrium.comthieme-connect.commdpi.com

In the ¹H NMR spectrum of an oxindole, characteristic signals reveal the substitution pattern. For a compound such as This compound , one would expect to see distinct signals for the methyl groups and the aromatic protons. The two methyl groups at the C3 position are geminal and would typically appear as a singlet in the aliphatic region (around δ 1.3-1.5 ppm), integrating to six protons. The methyl group at the C7 position on the aromatic ring would appear as another singlet at a slightly downfield-shifted position (around δ 2.2-2.5 ppm) due to the influence of the aromatic ring. The protons on the aromatic ring (H4, H5, and H6) would exhibit a specific splitting pattern, typically as multiplets or distinct doublets and triplets, in the aromatic region (δ 6.8-7.5 ppm). arkat-usa.orgoxinst.com The NH proton of the lactam ring usually appears as a broad singlet at a significantly downfield chemical shift (δ 8.0-10.5 ppm), although its position can be influenced by solvent and concentration. mdpi.comarkat-usa.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The carbonyl carbon (C2) of the oxindole ring is particularly characteristic, appearing far downfield (δ ~175-180 ppm). nih.govmdpi.com The quaternary carbon at C3, bearing the two methyl groups, would also have a distinct chemical shift (δ ~45-50 ppm). The carbons of the methyl groups would appear in the upfield region of the spectrum. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. rsc.org The interpretation of ¹H and ¹³C NMR spectra allows for the complete structural assignment of synthesized oxindole derivatives. bohrium.commdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Oxindoles This interactive table provides expected chemical shift (δ) ranges in ppm relative to TMS for key atoms in oxindole structures based on literature data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | 8.0 - 10.5 (broad singlet) | - | Position is variable, can exchange with D₂O. |

| C2=O | - | 175 - 180 | Carbonyl carbon of the lactam. |

| C3-(CH₃)₂ | 1.3 - 1.5 (singlet) | 20 - 30 | Geminal methyl groups at C3. |

| C3 | - | 45 - 50 | Quaternary carbon at C3. |

| C7-CH₃ | 2.2 - 2.5 (singlet) | 15 - 20 | Aromatic methyl group. |

| Ar-H | 6.8 - 7.5 (multiplets) | 109 - 145 | Protons on the benzene ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. bohrium.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the synthesized compound. nih.gov

For This compound (C₁₁H₁₃NO), the molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (175.23 g/mol ). The fragmentation of oxindoles is influenced by the stable heterocyclic core. acs.orgresearchgate.net Common fragmentation pathways for 3,3-disubstituted oxindoles involve the loss of one of the substituents at the C3 position. In the case of this compound, a primary fragmentation would be the loss of a methyl radical (·CH₃), leading to a prominent fragment ion at m/z 160. This fragment corresponds to the [M-15]⁺ ion, which is often the base peak in the spectrum. Subsequent fragmentations can occur, such as the loss of carbon monoxide (CO) from the lactam ring, which is a characteristic fragmentation for oxindoles. acs.orgresearchgate.netacs.org

Table 2: Predicted Mass Spectrometry Fragments for this compound This interactive table outlines the expected major ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 175 | [M]⁺· | - |

| 160 | [M - CH₃]⁺ | ·CH₃ |

The systematic study of fragmentation patterns in related oxindole structures, such as 3-substituted and tetracyclic monoterpenoid oxindole alkaloids, helps in understanding the intrinsic properties and reactivity of these molecules. nih.govnih.gov

Application of Spectroscopy in Mechanistic and Dynamic Studies

Beyond static structural characterization, spectroscopic methods are powerful tools for investigating the dynamics of chemical reactions and molecular processes.

UV-Vis Spectroscopy in Monitoring Reaction Progress and Mechanistic Investigations

UV-Vis spectroscopy is a convenient and effective method for monitoring the progress of chemical reactions in real-time, particularly when the reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible range. researchgate.netbridgew.edu The formation of conjugated systems in oxindole derivatives often gives rise to characteristic absorption bands that can be tracked over time. researchgate.net

For example, in the synthesis of α-alkylidene oxindoles, the product is a highly conjugated molecule with a strong UV-Vis absorption band that is bathochromically shifted (shifted to longer wavelengths) compared to the reactants. researchgate.netresearchgate.net By monitoring the increase in absorbance at the λₘₐₓ of the product, the reaction kinetics can be determined. bridgew.edu This technique has been employed to study various reactions, including the Knoevenagel condensation to form arylidene oxindoles and visible-light-induced radical-coupling reactions. acs.orgrsc.org In the latter, UV-Vis spectroscopy helped to identify the formation of an electron-donor-acceptor (EDA) complex, providing insight into the reaction mechanism. rsc.org Similarly, the oxidation of oxindole derivatives to form colored products like indigo (B80030) dyes can be followed spectroscopically, observing the appearance of new absorption maxima. researchgate.net

Spectroscopic Monitoring of Isomerization Processes in Photochromic Oxindole Systems

Many oxindole derivatives, particularly those with an exocyclic double bond at the C3 position (e.g., arylidene oxindoles), exhibit photochromism—a reversible transformation between two isomers (E and Z) upon irradiation with light. acs.orgnih.gov UV-Vis spectroscopy is the primary tool for studying these isomerization processes. acs.orgacs.org

The E and Z isomers of a photochromic oxindole typically have distinct absorption spectra. researchgate.net Upon irradiation with a specific wavelength of light (e.g., 365 nm UV light), an initial E isomer can convert to the Z isomer. diva-portal.org This conversion can be monitored by observing the changes in the UV-Vis absorption spectrum over time until a photostationary state (PSS) is reached, which is a mixture of the E and Z isomers at equilibrium under the specific irradiation conditions. acs.orgdiva-portal.org Subsequent irradiation with a different wavelength (e.g., visible light >420 nm) can often shift the equilibrium back towards the initial isomer. diva-portal.orgresearcher.life

This spectroscopic monitoring allows for the determination of key parameters such as the quantum yields of isomerization and the composition of the PSS. acs.org These studies are fundamental to the development of oxindole-based molecular switches and motors, which have applications in responsive materials and photopharmacology. acs.orgresearchgate.netnih.gov

Table 3: Example of UV-Vis Spectral Changes During Isomerization of an Oxindole-Based Molecular Switch This interactive table shows representative data for the change in maximum absorption wavelength (λₘₐₓ) upon E → Z photoisomerization for a generic arylidene oxindole system.

| Isomer | λₘₐₓ (nm) | Molar Absorptivity (ε) | Typical Irradiation Wavelength for Conversion |

|---|---|---|---|

| Stable E-isomer | 360-400 | High | - |

| PSS (E/Z mixture) | Bathochromic or Hypsochromic shift | Changes depending on isomer absorptivity | 365 nm (UV) |

Computational Chemistry and Theoretical Studies on Oxindole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic environment of molecules. These methods are instrumental in predicting molecular properties and elucidating reaction mechanisms.

Density Functional Theory (DFT) has emerged as a robust method for investigating the intricacies of chemical reactions involving oxindole (B195798) derivatives. bohrium.comrsc.org DFT calculations are frequently employed to map out reaction pathways, identify transition states, and rationalize the observed selectivity of reactions. For instance, in the palladium-catalyzed multicomponent synthesis of (E)-3-alkylidene oxindoles, DFT calculations were used to propose a plausible catalytic cycle. bohrium.com These calculations suggested a mechanism involving the formation of a Pd(II)-carbene complex, followed by migratory insertion and nucleophilic addition, with the latter being the rate-determining step. bohrium.com

Furthermore, DFT studies have been crucial in understanding the regioselectivity of certain reactions. In the synthesis of substituted oxindoles via palladium-catalyzed C-H functionalization, steric interactions, as elucidated by computational analysis, were found to direct substituents to the 6-position of the oxindole ring with high selectivity. acs.org In another study on the visible-light-induced radical-coupling for the construction of sterically congested oxindoles, DFT calculations supported a sequential two-step radical-coupling process. rsc.org

While specific DFT studies focusing exclusively on 3,3,7-trimethyloxindole are not extensively documented in the reviewed literature, the principles derived from studies on structurally similar substituted oxindoles are highly applicable. For example, a study on a fluoro-substituted dispiro-oxindole utilized DFT calculations to complement experimental data, providing a deeper understanding of its molecular geometry. rsc.org The insights gained from such studies on substituted oxindoles provide a solid foundation for predicting the mechanistic behavior of this compound in various chemical transformations. bohrium.comrsc.orgacs.orgrsc.org

The electronic properties of oxindole derivatives, including their dipole moments, are critical determinants of their physical and biological characteristics. Quantum chemical calculations are frequently used to predict these properties. epstem.netchemrxiv.orgresearchgate.net For instance, in a study on 1-oxoisoindoline derivatives, which are structurally related to oxindoles, quantitative structure-activity relationship (QSAR) studies utilized dipole moment characteristics as key physical descriptor variables. nih.gov

While a specific value for the dipole moment of this compound was not found in the searched literature, computational methods like DFT at the B3LYP/6-31G(d,p) level of theory are routinely used to calculate such properties. epstem.netchemrxiv.org These calculations also provide information on other electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. epstem.net The table below summarizes some computationally predicted electronic properties for this compound from a chemical database. chemscene.com

| Property | Value |

| TPSA (Topological Polar Surface Area) | 29.1 Ų |

| LogP | 2.22472 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Table 1: Computationally Predicted Properties of this compound. chemscene.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.

The three-dimensional conformation of a molecule is intimately linked to its activity. Conformational analysis of oxindole derivatives has been a subject of interest to understand their preferred spatial arrangements. acs.orgresearchgate.net Studies on related cyclic systems have utilized a combination of NMR spectroscopy and theoretical calculations to investigate their conformations. researchgate.net For example, in a study of 1-oxoisoindoline derivatives, conformational analysis revealed that substituents could exert a significant steric directing effect on the molecule's side chain. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules and their complexes. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. imtm.czsioc-journal.cnnih.govacs.orgdoi.org For several oxindole derivatives designed as inhibitors for targets like Bruton's tyrosine kinase (BTK) and the enzyme decaprenylphosphoryl-β-D-ribose 20-oxidase (DprE1), MD simulations were performed to confirm the stability of the docked poses within the protein's binding pocket. imtm.cznih.govacs.orgdoi.org These simulations, often run for nanoseconds, provide insights into the dynamic interactions between the oxindole derivative and the amino acid residues of the target protein. imtm.cznih.govacs.orgdoi.org

Computational chemistry plays a vital role in predicting the course of chemical reactions by mapping out potential reaction pathways and identifying key intermediates. rsc.org As mentioned in the DFT section, computational studies have been instrumental in elucidating the mechanisms of various reactions that produce oxindole derivatives. bohrium.comrsc.orgacs.org For example, in the palladium-catalyzed synthesis of 3-alkylidene oxindoles, DFT calculations not only proposed a catalytic cycle but also shed light on the role of the base in enhancing the reaction rate. bohrium.com Similarly, in the synthesis of substituted oxindoles from α-chloroacetanilides, computational analysis helped in postulating a mechanism involving either an electrophilic aromatic substitution to form a six-membered palladacycle or a carbopalladation of the aromatic ring. acs.org These predictive capabilities of computational chemistry are invaluable for optimizing reaction conditions and designing novel synthetic routes.

In Silico Approaches in Chemical Biology Research and Scaffold Design

The oxindole scaffold is recognized as a valuable starting point in drug discovery. nih.govworldscientific.comworktribe.comnih.gov In silico methods are extensively used to explore the potential of oxindole derivatives as therapeutic agents and to design new compounds with improved properties. nih.govworldscientific.comworktribe.comnih.gov

Computational drug repurposing campaigns have been conducted on libraries of oxindole-based compounds to identify potential new biological targets. nih.govworktribe.com These studies often employ ligand-based approaches, such as 2D fingerprint-based and 3D shape-based similarity analyses, to compare the oxindole derivatives with known drugs and bioactive molecules from databases like DrugBank and ChEMBL. nih.govworktribe.com Such in silico screening can predict potential targets, which can then be validated through experimental assays. nih.govworktribe.com

Furthermore, structure-based design techniques, including molecular docking, are widely used to design novel oxindole derivatives targeting specific proteins. nih.govacs.orgworldscientific.comnih.gov For instance, in the design of new Bruton's tyrosine kinase (BTK) inhibitors, a library of oxindole-based compounds was designed and evaluated in silico before synthesis and biological testing. nih.govacs.org These studies often involve creating a pharmacophore model based on the target's binding site and then docking the designed molecules to predict their binding affinity and interaction modes. nih.govacs.org The integration of molecular docking with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions helps in selecting promising candidates with favorable drug-like properties. nih.govacs.orgworldscientific.com

Virtual Screening Methodologies for Library Design

Virtual screening has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective identification of potential drug candidates from large chemical libraries. researchgate.net This in silico technique is broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). researchgate.net For oxindole systems, including derivatives of this compound, these methodologies are employed to design focused libraries of compounds with a higher probability of interacting with a specific biological target.

In a typical virtual screening workflow for designing an oxindole-based library, commercially available or custom-synthesized compounds are first enumerated. These virtual libraries can contain millions of compounds. Subsequently, these compounds are subjected to a series of computational filters. These filters can include criteria based on physicochemical properties, such as molecular weight and lipophilicity, to ensure drug-likeness. More advanced filtering involves docking simulations, where each compound is computationally placed into the binding site of a target protein to predict its binding affinity and pose. For instance, in the search for novel inhibitors of the XIAP anti-apoptotic protein, a combination of ligand-based and structure-based virtual screening approaches can be utilized to identify promising candidates from extensive chemical databases. mdpi.com

A recent advancement in this field is the use of machine learning-accelerated virtual screening. diva-portal.org In this approach, a subset of the chemical library is docked, and the results are used to train a machine learning model. This model can then predict the docking scores of the remaining millions or even billions of compounds in the library, significantly speeding up the screening process. diva-portal.org This is particularly relevant for exploring the vast chemical space of oxindole derivatives.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For oxindole-based compounds, pharmacophore models have been instrumental in understanding their interactions with various biological targets. For example, in the context of developing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity, computational methods combined with experimental approaches have successfully identified selective inhibitors through pharmacophore modeling. smolecule.com These studies on related indole (B1671886) and oxindole derivatives reveal that the presence of electronegative groups and hydrogen bond acceptor functionalities significantly enhances inhibitory activity. smolecule.com

A general pharmacophore model for a class of inhibitors can be developed using a set of known active ligands. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. ijper.org This approach has been successfully applied to identify potential anticancer agents by developing a combined ligand-based and structure-based pharmacophore model. ijper.org While a specific pharmacophore model for this compound is not extensively documented in the literature, the established models for other bioactive oxindoles provide a valuable starting point for its investigation.

Structure-Based Chemical Design for Target-Oriented Synthesis

Structure-based chemical design leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and synthesize novel ligands with high affinity and selectivity. This approach is particularly effective when the crystal structure of the target protein is available.

In the context of oxindole derivatives, structure-based design has been successfully employed to develop potent inhibitors for a variety of targets. The general process involves analyzing the binding site of the target protein and identifying key interactions with known ligands. This information is then used to guide the design of new molecules that can form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.

For example, the design of novel factor Xa inhibitors, a crucial target in the treatment of cardiovascular diseases, has been guided by computational analyses. nih.gov While this study focused on peptide triazoles, the principles of structure-based design are broadly applicable to other scaffolds like oxindoles. The synthesis of new compounds is often followed by experimental validation of their biological activity, and the results are used to refine the computational models in an iterative process. Although specific examples of structure-based design focused solely on this compound are not prevalent, its role as a synthetic intermediate for more complex molecules suggests its potential as a scaffold for such design strategies. smolecule.com

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research

In the context of oxindole research, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for oxindole derivatives to predict their biological activities, physicochemical properties, and potential toxicity. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new oxindole-based molecules with desired properties. These models learn the underlying patterns of chemical structures and can generate novel compounds that are likely to be active against a specific target.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for complex molecules like substituted oxindoles. By analyzing vast amounts of reaction data, these tools can suggest optimal reaction conditions and starting materials.

Research on Derivatives and Structure Activity Relationships Sar in Oxindole Chemistry

Design and Synthesis of Novel Oxindole (B195798) Derivatives

The synthesis of oxindole derivatives has evolved from classical methods to highly advanced strategies that allow for the creation of complex and diverse molecular architectures. While 3,3,7-trimethyloxindole itself can be synthesized through methods like the Fischer indole (B1671886) synthesis using precursors such as m-tolylhydrazine (B1362546) hydrochloride, modern research focuses on building upon the basic oxindole framework to generate extensive libraries of related compounds for further study. smolecule.com

Increasing the structural diversity of oxindole derivatives is crucial for discovering new compounds with potent biological activities. rsc.org A key approach involves utilizing a common, readily accessible starting material to generate a wide array of products through various reaction pathways.

Key strategies include:

Precursor-Based Diversification: One effective method employs a common set of precursors, such as N-propargylated isatins, which can react with different nucleophiles under various catalytic conditions. researchgate.net This approach allows for the generation of multiple distinct oxindole scaffolds. The terminal alkyne group on these scaffolds provides a valuable handle for further diversification using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to attach a wide range of functionalities. researchgate.netjuniperpublishers.com

Visible-Light-Induced Radical Coupling: Modern photoredox catalysis offers a mild and efficient way to construct sterically congested oxindole derivatives. A visible-light-induced, three-component radical coupling reaction can synthesize complex 3,3'-disubstituted oxindoles from simple oxindoles, a broad range of alkenes, and polyfluoroalkyl iodides, without the need for a metal or a photocatalyst. rsc.orgnih.gov This method demonstrates high functional group tolerance, enabling the modular modification of complex molecules in a single step. rsc.org

On-DNA Transformations: For the purpose of high-throughput screening, strategies for the diversified synthesis of DNA-encoded libraries (DELs) of oxindoles have been developed. Starting from an oxindole core, a variety of transformations such as 1,3-dipolar cyclizations, cyclopropanations, and Claisen-Schmidt condensations can be performed directly on the DNA-tagged molecules to build diverse libraries for screening against protein targets. rsc.org

Modular synthesis allows for the assembly of complex molecules from simpler, interchangeable building blocks. This approach is highly valued for its efficiency and flexibility in creating libraries of analogs for structure-activity relationship studies.

Sequential and Tandem Reactions: A modular synthesis for 3,3-disubstituted oxindoles has been developed using readily available nitrones and acrylic acids. bohrium.com Another powerful strategy involves tandem reactions, such as a one-pot, tin-catalyzed process that combines isatin (B1672199), an active methylene (B1212753) compound, and a 2-methyl azaarene. This sequence proceeds via a Knoevenagel condensation, Michael addition, and intramolecular cyclization to produce complex 3,3'-disubstituted oxindoles and spirooxindoles. rsc.org

Base-Mediated Annulation: Oxindolinyl-malononitriles can serve as valuable building blocks in base-promoted annulation reactions. acs.org Depending on the reaction partner, these intermediates can undergo controlled [2+3] or [3+3] annulation to produce either functionalized spirocyclopentane oxindoles or tetrahydro-α-carbolines, demonstrating a substrate-dependent modularity. acs.org

Visible-Light-Induced Modular Assembly: A photocatalytic three-component radical coupling reaction provides a modular pathway to assemble fluoroalkyl-containing oxindole derivatives. This method uses readily available materials to create oxindoles with adjacent all-carbon quaternary centers, a structure that is typically difficult to access. nih.gov

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole core, are a prominent class of natural products and synthetic compounds with significant biological relevance. researchgate.netnih.gov Their synthesis requires precise control over reactivity and stereochemistry.

Cascade and Cycloaddition Reactions: An efficient one-pot strategy for synthesizing functionalized spiro-dihydropyridine oxindoles involves a cascade spiro-cyclization of intermediates formed from isatin, malononitrile, an allenoate, and an amine. acs.org This metal- and organocatalyst-free reaction offers great flexibility. acs.org Similarly, spirocyclopropyl oxindoles can be synthesized with high diastereoselectivity through a multicomponent reaction catalyzed by rare-earth metal salts like scandium triflate. nih.gov

Solvent-Directed Synthesis: The diastereoselectivity of spirooxindole synthesis can sometimes be controlled by the choice of solvent. An efficient method for diastereodivergent cyclization reactions to form spiro-oxindoles with a quaternary carbon center has been developed where different solvents promote the formation of different diastereomers. researchgate.net

Intramolecular Arylation: Palladium-catalyzed intramolecular C–H arylation of cyclopropanes is another method to access 3,3′-spirocyclopropyl spirooxindoles. rsc.org

Table 1: Methodologies for Directed Synthesis of Spirooxindole Scaffolds

| Method/Reaction Type | Catalyst/Conditions | Spiro-Scaffold Produced |

|---|---|---|

| Cascade Spiro-cyclization | Et3N (triethylamine), one-pot | Spiro-dihydropyridine oxindoles |

| Multicomponent Reaction | Sc(OTf)3 (Scandium triflate) | Spirocyclopropyl oxindoles |

| Diastereodivergent [4+2] Cyclization | Organocatalyst, Solvent control (e.g., THF, DCM) | Spirochromene oxindoles |

| C-H Arylation | Pd(OAc)2/PCy3 | 3,3'-Spirocyclopropyl spirooxindoles |

| [3+2] Cycloaddition | Ni-catalyst / Phenyliodonium ylides | 3,3'-Cyclopropyl spirooxindoles |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. nih.gov

Catalyst-Tuned MCRs: The outcome of an MCR can often be tuned by the choice of catalyst. A copper-catalyzed azide-alkyne cycloaddition (CuAAC)-initiated MCR strategy allows for the divergent synthesis of either (Z)-3-alkenyloxindoles (a three-component reaction) or 3-substituted 3-hydroxyoxindoles (a four-component reaction) from N-protected isatins. acs.org

Rhodium and Tin-Catalyzed MCRs: A formal four-component reaction catalyzed by Rhodium(II) has been developed, involving hypervalent iodine diazoesters, alcohols, and isatins to produce multi-functionalized oxindoles in high yields under mild conditions. rsc.org In another example, Sn-catalysis enables a one-pot MCR via C(sp3)–H bond functionalization of azaarenes to build 3,3'-disubstituted oxindoles and spirooxindoles. rsc.org

Rare-Earth Metal-Catalyzed MCRs: Rare-earth metal salts, particularly scandium triflate, have proven effective in catalyzing a four-component reaction of N-methylisatin, triethyl phosphonoacetate, 2-bromoacetophenone, and pyridine (B92270) to yield spirocyclopropyl oxindoles with very high diastereoselectivity. nih.gov

Table 2: Examples of Multi-Component Reactions (MCRs) for Oxindole Functionalization

| Catalyst System | Components | Reactants | Product Type |

|---|---|---|---|

| Copper(I) | 3 or 4 | Isatin, azide, alkyne, (optional fourth component) | 3-Alkenyloxindoles or 3-Hydroxyoxindoles |

| Rhodium(II) | 4 | Hypervalent iodine diazoester, alcohol, isatin | Multi-functionalized oxindoles |

| Tin(IV) chloride | 3 | Isatin, active methylene compound, 2-methyl azaarene | 3,3'-Disubstituted oxindoles / Spirooxindoles |

| Scandium(III) triflate | 4 | Isatin, phosphonoacetate, bromoacetophenone, pyridine | Spirocyclopropyl oxindoles |

Methodologies for Investigating Structure-Activity Relationships (SAR) in Oxindole Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological or chemical properties. For oxindoles, a primary focus is the substitution pattern, particularly at the C3 position. nih.gov

The C3 position of the oxindole scaffold is often a stereocenter, and its configuration can have a profound impact on the molecule's biological activity. rsc.orgresearchgate.net Many oxindole-based natural products and pharmaceuticals are 3,3-disubstituted, possessing a fully substituted (quaternary) carbon stereocenter at this position. rsc.orgnih.gov The precise three-dimensional arrangement, or absolute configuration, of the substituents at C3 is frequently a critical determinant of a compound's interaction with biological targets. rsc.orgresearchgate.net

The construction of this quaternary stereocenter in an enantioselective manner is a significant challenge in synthetic chemistry. nih.gov Consequently, numerous catalytic enantioselective methods have been developed, which can be broadly classified into approaches such as:

Enantioselective addition of nucleophiles to isatins.

Using unprotected 3-substituted oxindoles as nucleophiles in further reactions.

Functionalization of oxindole-derived alkenes.

Elaboration of diazooxindoles. nih.gov

While SAR studies on this compound itself are not extensively documented, research on related structures provides valuable insights. For instance, in the synthesis of CF3-containing spirocyclic oxindoles from N-2,2,2-trifluoroethylisatin ketimines, it was observed that substitution at the C7 position of the oxindole ring can influence the diastereoselectivity of the final product. nih.gov This finding suggests that the 7-methyl group in this compound is not merely a passive substituent but likely exerts steric and/or electronic influence that can affect the stereochemical outcome of reactions at the C3 position. This, in turn, would be expected to modulate the chemical properties and biological interactions of its derivatives.

Rational Design of Derivatives for Modulating Specific Chemical Reactivity Profiles

The rational design of derivatives based on the oxindole scaffold, including structures related to this compound, is a strategic endeavor to modulate and control specific chemical reactivity profiles. This approach allows chemists to fine-tune the molecule's behavior for applications ranging from asymmetric synthesis to the development of biologically active agents.

A key area of focus is the modification at the C3 position of the oxindole ring. The introduction of various functional groups at this position significantly influences the molecule's reactivity. For instance, the design of 3-ylideneoxindoles, which possess an exocyclic double bond at the C3 position, transforms the oxindole into a Michael acceptor. A kinetic study of the nucleophilic addition of cyclic amines to a series of 3-cyanomethylidene-2-oxindoline derivatives demonstrated that their electrophilic reactivity can be systematically quantified and predicted. researchgate.net This understanding allows for the rational selection of substituents on the oxindole core to control the rate and outcome of such addition reactions.

Another successful strategy involves the rational design of catalysts to control the reactivity of the oxindole precursors. In the asymmetric intramolecular α-arylation of amides to form oxindoles, a series of chiral N-heterocyclic carbene (NHC)–palladium(II) complexes were designed with progressively increasing steric bulk. acs.orgacs.org This study revealed a direct correlation between the catalyst's structure and its reactivity and selectivity, where increasing the steric hindrance on the catalyst led to different reaction outcomes, including either the desired arylation or a competing dehalogenation reaction. acs.orgacs.org This demonstrates how catalyst design can modulate the reaction pathway of an oxindole precursor.

Furthermore, rational approaches have been developed for the synthesis of specifically substituted oxindole derivatives with desired biological activities, which is intrinsically linked to their chemical reactivity towards a biological target. nih.gov One such approach involved creating 5-amino-substituted derivatives of 2-oxindole for antiglaucoma activity. nih.govresearchgate.net The synthesis was designed with a protection strategy for the C3-carbonyl group, enabling specific modifications at the C5-amino group, showcasing a rational method to achieve a desired substitution pattern and subsequent biological function. researchgate.net Similarly, novel C3-functionalized oxindoles were designed by combining the indole scaffold with an aromatic α,β-unsaturated ketone moiety to act as Pim-1 kinase inhibitors. rsc.org The design of these derivatives as Michael acceptors was crucial for their biological mechanism.

The table below summarizes examples of rational design strategies for modulating the reactivity of oxindole derivatives.

| Design Strategy | Position of Modification | Target Reactivity Modulation | Application Example |

| Introduction of Michael Acceptor Group | C3 | Enhance electrophilicity | Controlled nucleophilic additions researchgate.net |

| Design of Chiral Catalysts | Precursor | Control stereochemical outcome | Asymmetric oxindole synthesis acs.orgacs.org |

| Protecting Group Strategy | C3, C5 | Enable site-selective functionalization | Synthesis of antiglaucoma agents nih.govresearchgate.net |